2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide
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Overview
Description
2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group and a chloro-difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-chloro-4,5-difluorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethyl Linker: The next step involves the introduction of an ethyl linker to the piperazine derivative. This can be done through an alkylation reaction using an ethyl halide, such as ethyl bromide, under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-chloro-4,5-difluorobenzoyl chloride to form the desired compound. This step is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The difluorobenzoyl and benzamide moieties may enhance the compound’s binding affinity and specificity for these targets, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide: shares structural similarities with other piperazine derivatives such as:
Uniqueness
- The presence of both chloro and difluorobenzoyl groups in the compound provides unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds.
- The ethyl linker between the piperazine ring and the benzamide moiety may also contribute to its unique pharmacological profile by affecting the compound’s overall conformation and flexibility.
Properties
Molecular Formula |
C20H17Cl2F4N3O2 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide |
InChI |
InChI=1S/C20H17Cl2F4N3O2/c21-13-9-17(25)15(23)7-11(13)19(30)27-1-2-28-3-5-29(6-4-28)20(31)12-8-16(24)18(26)10-14(12)22/h7-10H,1-6H2,(H,27,30) |
InChI Key |
QJWDRPRQLNDKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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